Pyren-2-ylmethyl hydrogen sulfate

Description

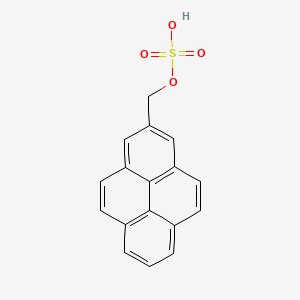

Pyren-2-ylmethyl hydrogen sulfate is an organosulfate compound featuring a pyrene moiety linked to a hydrogen sulfate ester group. The pyrene ring, a polycyclic aromatic hydrocarbon (PAH), confers unique electronic and photophysical properties, such as fluorescence and π-π stacking capabilities. The hydrogen sulfate ester (-OSO₃H) introduces acidity and hydrolytic susceptibility, making the compound reactive in aqueous environments.

Properties

CAS No. |

132769-77-8 |

|---|---|

Molecular Formula |

C17H12O4S |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

pyren-2-ylmethyl hydrogen sulfate |

InChI |

InChI=1S/C17H12O4S/c18-22(19,20)21-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H,10H2,(H,18,19,20) |

InChI Key |

BXQLMAIEVDQAEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)COS(=O)(=O)O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrenemethanol, 2-(hydrogen sulfate) typically involves the sulfonation of 2-Pyrenemethanol. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 2-Pyrenemethanol, 2-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyrenemethanol, 2-(hydrogen sulfate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrene-2-carboxylic acid.

Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrene-2-carboxylic acid, 2-Pyrenemethanol, and various substituted pyrene derivatives .

Scientific Research Applications

2-Pyrenemethanol, 2-(hydrogen sulfate) has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other pyrene derivatives and as a reagent in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential use in bioimaging.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrenemethanol, 2-(hydrogen sulfate) involves its ability to interact with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features

- Pyren-2-ylmethyl Hydrogen Sulfate : Combines a pyrene aromatic system with a methyl-linked hydrogen sulfate ester.

- Similar Compounds :

Insights :

- The pyrene system distinguishes this compound from aliphatic or monocyclic analogs (e.g., piperidine or pyridine derivatives). Its large aromatic surface enables π-π interactions, which are absent in smaller-ring compounds .

- Sulfate esters (as in the target compound) are more prone to hydrolysis than sulfonates or sulfonamides due to the weaker S–O bond .

Physicochemical Properties

Hydrolytic Stability :

Solubility :

- This compound is likely hydrophobic due to the pyrene ring but partially soluble in polar solvents via its sulfate group. Salts like Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride show enhanced water solubility due to ionic character .

Proton Conductivity :

Chemical Reactivity :

- The sulfate ester in this compound can act as a leaving group in nucleophilic substitutions, unlike sulfonamides or sulfonates, which are less reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.